N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide
Description
This benzamide derivative features a 1,3-thiazol-2-yl core substituted with an acetyl group at position 5 and a phenyl group at position 3. The benzamide moiety is further modified at the para position with a sulfonyl group linked to a 3-methylpiperidine ring. The 3-methylpiperidinylsulfonyl group may enhance target binding through hydrophobic interactions and hydrogen bonding, while the acetyl and phenyl substituents could influence electronic properties and metabolic stability.
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-16-7-6-14-27(15-16)33(30,31)20-12-10-19(11-13-20)23(29)26-24-25-21(22(32-24)17(2)28)18-8-4-3-5-9-18/h3-5,8-13,16H,6-7,14-15H2,1-2H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJAZOBPSDQMKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C(=O)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Thiazole Ring : The thiazole moiety is synthesized through cyclization reactions involving α-haloketones and thioamides.
- Acetylation : The thiazole compound is then acetylated using acetic anhydride to introduce the acetyl group.
- Sulfonamide Formation : The introduction of the sulfonamide group is achieved by reacting the thiazole derivative with a sulfonamide reagent.
- Amide Bond Formation : Finally, the compound is formed by coupling the thiazole derivative with 4-aminobenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : In studies evaluating antibacterial efficacy, derivatives with thiazole rings have shown promising results against various bacterial strains, including Mycobacterium tuberculosis. Compounds derived from thiazole structures often demonstrate IC50 values in the low micromolar range .
| Compound | Target Bacteria | IC50 (μM) |
|---|---|---|
| Compound A | M. tuberculosis H37Ra | 1.35 - 2.18 |
| Compound B | E. coli | 5.00 |
| Compound C | S. aureus | 10.00 |
Anticancer Activity
There is emerging evidence that compounds featuring thiazole scaffolds may exert anticancer effects through various mechanisms:
- Cell Proliferation Inhibition : Studies have shown that certain thiazole derivatives can inhibit cell proliferation in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) cells.
- Apoptosis Induction : Mechanistic studies indicate that these compounds may induce apoptosis via mitochondrial pathways, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .
Case Studies
A notable study published in a peer-reviewed journal evaluated the biological activity of a series of thiazole derivatives, including N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[methylpiperidin-sulfonyl]benzamide:
- Study Design : The study involved synthesizing various derivatives and testing their biological activities against multiple pathogens.
- Findings : Several compounds demonstrated significant antibacterial activity with minimal cytotoxic effects on human cell lines, indicating a favorable therapeutic index .
Chemical Reactions Analysis
Sulfonamide Formation
The 4-[(3-methylpiperidin-1-yl)sulfonyl] group is introduced via sulfonylation:
-
Sulfonyl Chloride Coupling : Reacting 4-chlorosulfonylbenzoyl chloride with 3-methylpiperidine in dichloromethane (DCM) in the presence of triethylamine (TEA) .
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Amidation : Subsequent coupling of the sulfonated intermediate with the thiazole-2-amine derivative using carbodiimide coupling agents (e.g., EDC/HOBt) .
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Sulfonyl chloride prep | ClSO₃H, DCM, 0–5°C | 70–85 | |
| Piperidine coupling | 3-Methylpiperidine, TEA, DCM | 65–78 | |
| Amidation | EDC, HOBt, DMF, RT | 60–72 |
Functional Group Modifications
-
Acetylation : The 5-acetyl group on the thiazole is introduced via Friedel-Crafts acylation using acetyl chloride and AlCl₃ .
-
Phenyl Substituent Stability : The 4-phenyl group remains intact under mild acidic/basic conditions but may undergo electrophilic substitution under strong nitration/sulfonation .
Comparative Analysis with Analogues
| Feature | This Compound | Analogues (e.g., 6a , 28 ) |
|---|---|---|
| Sulfonamide Linker | 3-Methylpiperidine | Morpholine, homopiperazine |
| Anticancer IC₅₀ | Not reported | 0.04–23.6 µM |
| Synthetic Yield | ~60% (estimated) | 45–85% |
Challenges and Optimization
Comparison with Similar Compounds
Structural Features
The compound’s structural analogs share key motifs, such as thiazole/oxadiazole cores, sulfonyl linkers, and aromatic/heterocyclic substituents. Below is a comparative analysis:
Key Observations :
- The target compound uniquely combines a thiazole core with acetyl/phenyl groups and a 3-methylpiperidinylsulfonyl-benzamide, distinguishing it from oxadiazole- or pyrazole-based analogs .
- The sulfonyl-piperidine group is shared with 1-(4-methylphenyl)sulfonyl-4-piperidin-1-ylpiperidine-4-carboxamide but without the thiazole scaffold, which may reduce kinase selectivity .
Pharmacological Activity
While direct activity data for the target compound is unavailable, inferences are drawn from structurally related molecules:
- N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine : Exhibits moderate antibacterial activity (MIC = 8–32 µg/mL against S. aureus), attributed to the oxadiazole group’s electron-withdrawing effects .
- Sulfonyl-piperidine carboxamides : Reported as serotonin receptor modulators (K~i~ = 12 nM for 5-HT~6~), highlighting the sulfonyl-piperidine group’s role in CNS targeting .
Implications for Target Compound :
The 3-methylpiperidinylsulfonyl group may enhance CNS permeability compared to simpler sulfonamides, while the acetyl-thiazol core could confer kinase inhibitory activity akin to EGFR inhibitors (e.g., erlotinib).
Physicochemical Properties
Computational tools like Multiwfn enable prediction of key properties:
Analysis :
- The pyrazolylamino-thiazol derivative’s lower logP (2.5) correlates with its reported solubility in polar solvents .
Q & A
Q. Basic
- NMR : Use - and -NMR to confirm sulfonamide (-SO-N) linkage and acetyl group integration.
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., ESI-MS for [M+H] ions) .
- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of the thiazole and piperidine groups .
How can density functional theory (DFT) predict reactivity and guide synthetic modifications?
Advanced
DFT calculations (e.g., B3LYP/6-311+G(d,p)) model:
- Reaction pathways : Simulate energy barriers for sulfonylation or thiazole ring closure to prioritize feasible routes .
- Electronic effects : Predict substituent effects (e.g., electron-withdrawing acetyl group) on benzamide’s electrophilicity .
Case study : Adjust the piperidine’s methyl group to reduce steric strain, validated by comparing DFT-predicted vs. experimental yields .
How should researchers address contradictory bioactivity data across assays (e.g., enzyme inhibition vs. cellular toxicity)?
Q. Advanced
- Dose-response analysis : Test compound concentrations (0.1–100 µM) to differentiate specific inhibition from nonspecific cytotoxicity .
- Off-target profiling : Use kinase/phosphatase panels to identify confounding interactions.
- Metabolic stability : Assess liver microsome degradation to rule out metabolite interference .
Statistical rigor : Apply ANOVA to determine assay variability significance (p < 0.05) .
What strategies improve solubility and bioavailability for in vivo studies?
Q. Advanced
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) on the acetyl or sulfonamide moieties.
- Co-solvent systems : Test PEG-400/water mixtures for parenteral formulations.
- LogP optimization : Reduce hydrophobicity by replacing phenyl with pyridyl groups, guided by computational logP predictions .
How can structure-activity relationship (SAR) studies rationalize modifications to enhance target binding?
Q. Advanced
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding at the thiazole’s NH, piperidine’s sulfonyl group) via molecular docking .
- Alanine scanning : Replace substituents (e.g., acetyl with propionyl) to quantify binding energy changes.
Case study : Trifluoromethyl substitution at the benzamide para-position enhances metabolic stability by 40% in hepatic assays .
What are the best practices for handling contradictory computational and experimental data in reaction mechanism studies?
Q. Advanced
- Multi-method validation : Compare DFT-predicted transition states with kinetic isotope effects (KIE) from labeled substrates .
- Microkinetic modeling : Integrate experimental rate data to refine computational parameters.
- Error analysis : Quantify discrepancies using root-mean-square deviations (RMSD) between theoretical and crystallographic bond lengths .
How can researchers design analogs to overcome resistance in target proteins (e.g., mutated kinases)?
Q. Advanced
- Cryo-EM or MD simulations : Map binding pocket flexibility to design rigid analogs (e.g., cyclize piperidine to a bicyclic amine).
- Fragment-based screening : Identify secondary binding motifs using SPR or ITC to enhance affinity .
What quality control protocols ensure batch-to-batch consistency in preclinical studies?
Q. Basic
- HPLC purity : Ensure >95% purity with retention time matching reference standards.
- Elemental analysis : Validate C, H, N, S content within 0.4% of theoretical values .
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
